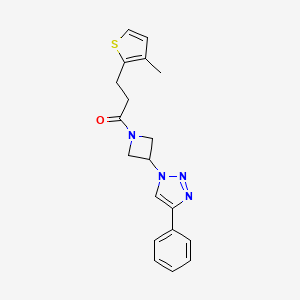

3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

CAS No.: 1903385-78-3

Cat. No.: VC4384490

Molecular Formula: C19H20N4OS

Molecular Weight: 352.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903385-78-3 |

|---|---|

| Molecular Formula | C19H20N4OS |

| Molecular Weight | 352.46 |

| IUPAC Name | 3-(3-methylthiophen-2-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C19H20N4OS/c1-14-9-10-25-18(14)7-8-19(24)22-11-16(12-22)23-13-17(20-21-23)15-5-3-2-4-6-15/h2-6,9-10,13,16H,7-8,11-12H2,1H3 |

| Standard InChI Key | LRSVMPMSKGIPMM-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic name reflects its three-dimensional architecture:

-

Thiophene moiety: A 3-methyl-substituted thiophene ring at position 2

-

Triazole linkage: 4-Phenyl-1H-1,2,3-triazol-1-yl group

-

Azetidine scaffold: Nitrogen-containing four-membered ring

-

Propan-1-one bridge: Ketone-functionalized aliphatic chain .

Table 1: Core Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄OS |

| Molecular Weight | 352.46 g/mol |

| CAS Registry | 1903385-78-3 |

| SMILES | CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

The InChIKey (LRSVMPMSKGIPMM-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols remain proprietary, retro-synthetic analysis suggests:

-

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

-

Azetidine Functionalization: Nucleophilic substitution to install the azetidine moiety.

-

Thiophene Coupling: Suzuki-Miyaura cross-coupling for thiophene integration .

Table 2: Hypothetical Reaction Steps

| Step | Process | Reagents/Conditions |

|---|---|---|

| 1 | Triazole ring synthesis | CuSO₄, sodium ascorbate, DMF/H₂O |

| 2 | Azetidine alkylation | K₂CO₃, DMF, 80°C |

| 3 | Thiophene ketone conjugation | Pd(PPh₃)₄, NaHCO₃, toluene/EtOH |

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required to establish thermal stability.

Physicochemical Properties

Predicted Solubility and Lipophilicity

-

LogP: Estimated 2.8 (moderate lipophilicity) via ChemAxon

-

Aqueous solubility: <1 mg/mL (BCS Class II/IV)

Spectroscopic Signatures

-

¹H NMR: δ 7.2–7.4 ppm (phenyl), 6.8–7.0 ppm (thiophene), 4.1–4.3 ppm (azetidine CH₂)

Industrial and Research Applications

Drug Discovery

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume